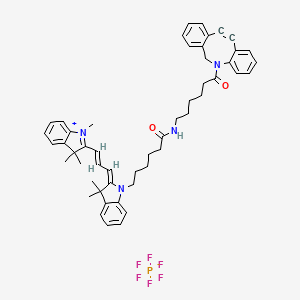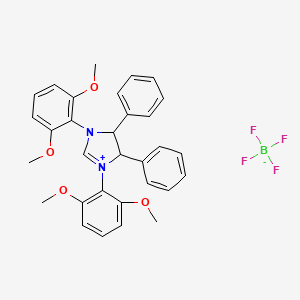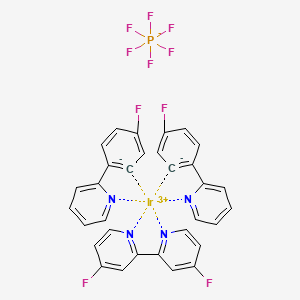
Cyanine3 DBCO hexafluorophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyanine3 DBCO hexafluorophosphate is a fluorescent dye that is widely used in scientific research. It is an azide-reactive probe, which means it can be used to image azide-labeled biomolecules through a copper-free “click-through” reaction . This compound is particularly useful in bioimaging and molecular labeling due to its high fluorescence efficiency and stability.
Métodos De Preparación
The synthesis of Cyanine3 DBCO hexafluorophosphate involves several steps. The key synthetic route includes the preparation of the cyanine dye core, followed by the attachment of the DBCO (dibenzocyclooctyne) group and the final conversion to the hexafluorophosphate salt. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Análisis De Reacciones Químicas
Cyanine3 DBCO hexafluorophosphate primarily undergoes substitution reactions, particularly with azide groups. The copper-free “click” reaction is a notable example, where the DBCO group reacts with azides to form stable triazole linkages . Common reagents used in these reactions include azide-labeled biomolecules and various solvents. The major product formed from these reactions is the triazole-linked conjugate, which retains the fluorescent properties of the cyanine dye.
Aplicaciones Científicas De Investigación
Cyanine3 DBCO hexafluorophosphate has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of fluorescent probes and sensors.
Biology: Employed in bioimaging to label and visualize biomolecules in cells and tissues.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases.
Industry: Applied in the development of fluorescent materials and devices
Mecanismo De Acción
The mechanism of action of Cyanine3 DBCO hexafluorophosphate involves its ability to react with azide groups through a copper-free “click” reaction. This reaction forms a stable triazole linkage, which allows the compound to label and image azide-labeled biomolecules. The molecular targets include azide-functionalized proteins, nucleic acids, and other biomolecules. The pathways involved are primarily related to the formation of the triazole linkage and the subsequent fluorescence emission .
Comparación Con Compuestos Similares
Cyanine3 DBCO hexafluorophosphate is unique due to its high fluorescence efficiency and stability. Similar compounds include other cyanine dyes such as Cyanine5 DBCO hexafluorophosphate and Cyanine7 DBCO hexafluorophosphate. These compounds also undergo similar “click” reactions with azides but differ in their fluorescence properties and applications. This compound is particularly favored for applications requiring high sensitivity and stability .
Propiedades
Fórmula molecular |
C51H57F6N4O2P |
|---|---|
Peso molecular |
903.0 g/mol |
Nombre IUPAC |
N-[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexyl]-6-[(2E)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanamide;hexafluorophosphate |
InChI |
InChI=1S/C51H56N4O2.F6P/c1-50(2)41-24-13-16-27-44(41)53(5)46(50)29-20-30-47-51(3,4)42-25-14-17-28-45(42)54(47)36-19-7-8-31-48(56)52-35-18-6-9-32-49(57)55-37-40-23-11-10-21-38(40)33-34-39-22-12-15-26-43(39)55;1-7(2,3,4,5)6/h10-17,20-30H,6-9,18-19,31-32,35-37H2,1-5H3;/q;-1/p+1 |
Clave InChI |
ZCVMVYOXTRZBTA-UHFFFAOYSA-O |
SMILES isomérico |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)NCCCCCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)(C)C)C)C.F[P-](F)(F)(F)(F)F |
SMILES canónico |
CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCCCCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)(C)C)C)C.F[P-](F)(F)(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-bromo-2-(hydroxymethyl)phenyl]methanesulfonamide](/img/structure/B13893247.png)








![Butyl 2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]-2-oxoacetate](/img/structure/B13893306.png)

![1-[4-[2-[(4-methylpyrimidin-2-yl)amino]-1,3-thiazol-4-yl]-1H-pyrazol-5-yl]ethanone](/img/structure/B13893319.png)
![6-Aminoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13893325.png)
